
N-(6-Aminopyridin-2-yl)-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminopyridin-2-yl)-N’-methylurea is a chemical compound that features a pyridine ring substituted with an amino group at the 6-position and a methylurea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-methylurea typically involves the reaction of 6-aminopyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-aminopyridine and methyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Procedure: 6-aminopyridine is dissolved in the solvent, and methyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete conversion to the product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(6-Aminopyridin-2-yl)-N’-methylurea.
Industrial Production Methods
While specific industrial production methods for N-(6-Aminopyridin-2-yl)-N’-methylurea are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(6-Aminopyridin-2-yl)-N’-methylurea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Aminopyridin-2-yl)acetamide
- N-(6-Aminopyridin-2-yl)benzamide
- N-(6-Aminopyridin-2-yl)-N’-ethylurea
Uniqueness
N-(6-Aminopyridin-2-yl)-N’-methylurea is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methylurea group differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
827589-07-1 |
|---|---|
Molekularformel |
C7H10N4O |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
1-(6-aminopyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H10N4O/c1-9-7(12)11-6-4-2-3-5(8)10-6/h2-4H,1H3,(H4,8,9,10,11,12) |
InChI-Schlüssel |
FWORSKHORMCTRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=CC=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


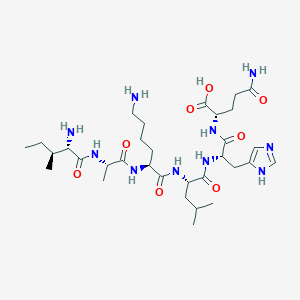


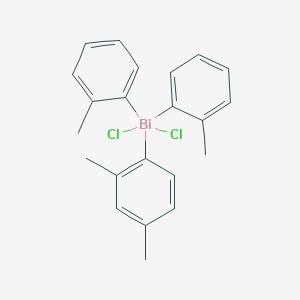
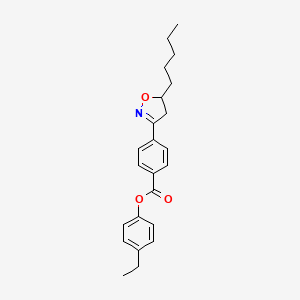

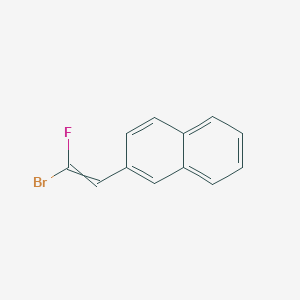
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)

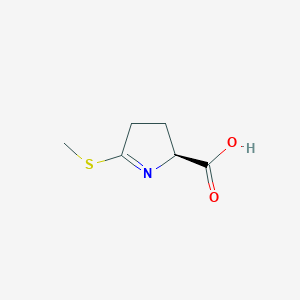
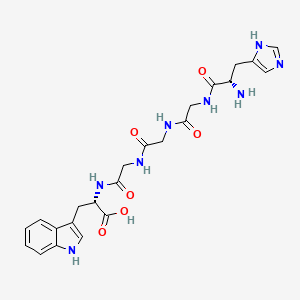
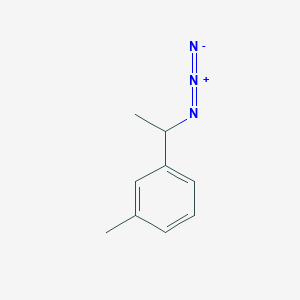
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
